

Spectroscopic Profile of 6-Methyl-5-hepten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the acyclic monoterpenoid, **6-methyl-5-hepten-2-ol**. This compound is of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and the study of insect pheromones. A thorough understanding of its spectroscopic characteristics is essential for its identification, quantification, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-methyl-5-hepten-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1	~1.18	Doublet	~6.2
H2	~3.78	Sextet	~6.2
H3	~1.45-1.60	Multiplet	
H4	~2.05	Quartet	~7.5
H5	~5.10	Triplet of quartets (unresolved)	~7.1, ~1.4
H7	~1.68	Singlet	
H8	~1.60	Singlet	
OH	Variable	Broad Singlet	

¹³C NMR (Carbon-13 NMR) Data[\[1\]](#)

Carbon Atom	Chemical Shift (ppm)
C1	23.4
C2	67.8
C3	38.8
C4	22.8
C5	124.7
C6	131.5
C7	25.7
C8	17.6

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360	Strong, Broad	O-H stretch (alcohol)
~2968, ~2925, ~2870	Strong	C-H stretch (alkane)
~1670	Weak	C=C stretch (alkene)
~1450, ~1375	Medium	C-H bend (alkane)
~1120	Strong	C-O stretch (secondary alcohol)
~830	Medium	=C-H bend (alkene)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
128	<5	[M] ⁺ (Molecular Ion)
110	~10	[M - H ₂ O] ⁺
95	~20	[M - H ₂ O - CH ₃] ⁺
81	~30	
69	~50	
43	100	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	~70	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **6-methyl-5-hepten-2-ol** in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. ^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

3. ^{13}C NMR Acquisition:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-150 ppm.

- Number of Scans: 512-1024 (or more, depending on concentration).
- Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

2. Background Spectrum:

- Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

3. Sample Analysis:

- Place a small drop of neat **6-methyl-5-hepten-2-ol** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

4. Cleaning:

- Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

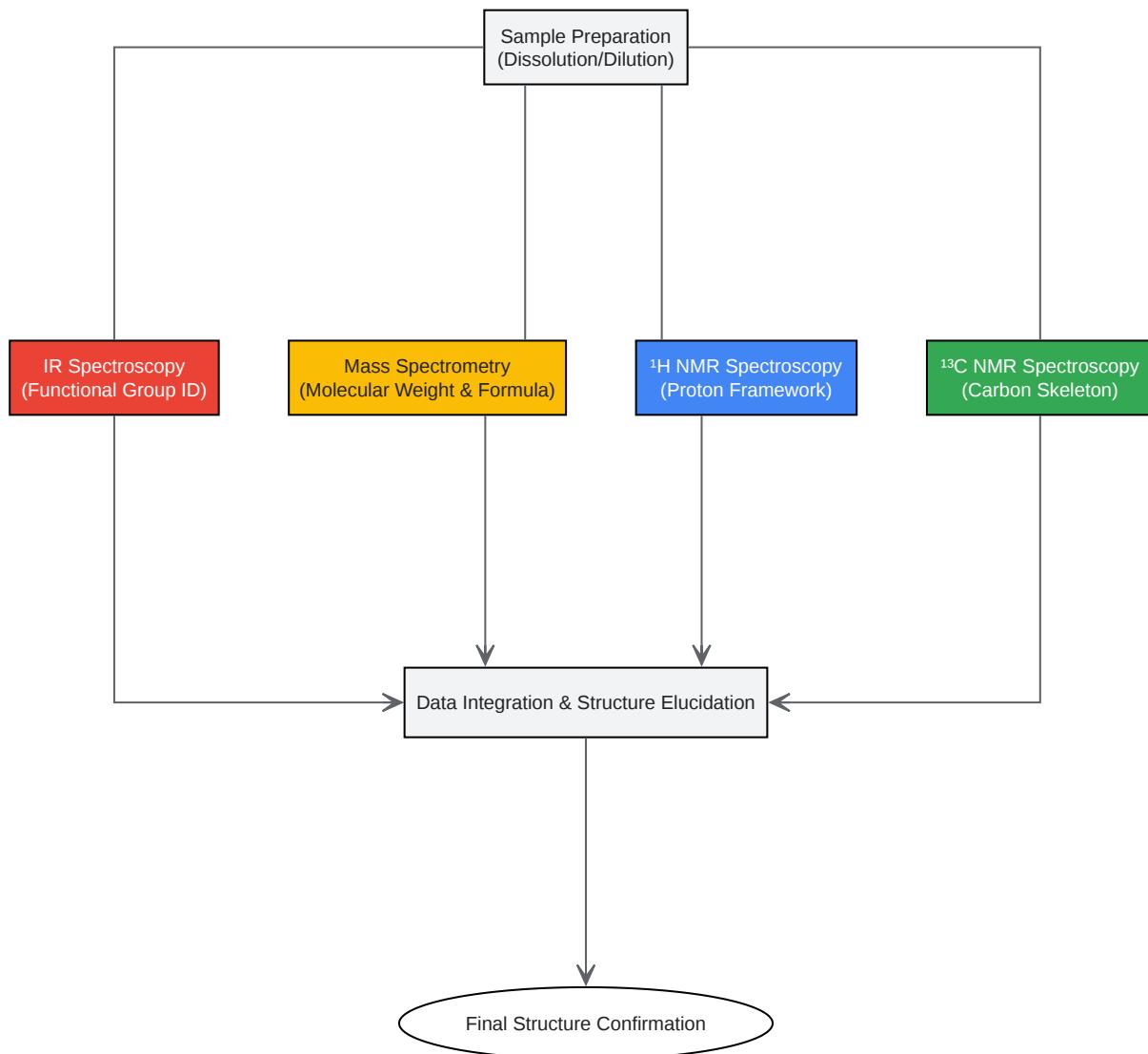
1. Sample Preparation:

- Prepare a dilute solution of **6-methyl-5-hepten-2-ol** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

2. GC Conditions:

- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 200 °C at a rate of 10 °C/min.
- Hold: Hold at 200 °C for 5 minutes.


3. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-350.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **6-methyl-5-hepten-2-ol**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methyl-5-hepten-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3425772#6-methyl-5-hepten-2-ol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com